Benzoic acid;4-(2,3-dihydro-1,4-oxathiin-6-yl)phenol
Description
Benzoic acid;4-(2,3-dihydro-1,4-oxathiin-6-yl)phenol is a compound that features a benzoic acid moiety linked to a phenol group through a 2,3-dihydro-1,4-oxathiin ring
Properties
CAS No. |
61379-04-2 |
|---|---|
Molecular Formula |
C17H16O4S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
benzoic acid;4-(2,3-dihydro-1,4-oxathiin-6-yl)phenol |
InChI |
InChI=1S/C10H10O2S.C7H6O2/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;8-7(9)6-4-2-1-3-5-6/h1-4,7,11H,5-6H2;1-5H,(H,8,9) |
InChI Key |
JDMMHFINAQEFRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC=C(O1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;4-(2,3-dihydro-1,4-oxathiin-6-yl)phenol typically involves the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes under basic conditions. This reaction leads to the formation of 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides . The reaction conditions are crucial as the products are sensitive to the base, and a ring-opened by-product often contaminates the reaction mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;4-(2,3-dihydro-1,4-oxathiin-6-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxathiin ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced oxathiin derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Benzoic acid;4-(2,3-dihydro-1,4-oxathiin-6-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid;4-(2,3-dihydro-1,4-oxathiin-6-yl)phenol involves its interaction with specific molecular targets. For instance, similar compounds like carboxin act by inhibiting succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Carboxin: A systemic agricultural fungicide with a similar oxathiin ring structure.
Oxycarboxin: Another fungicide with a related structure and similar mode of action.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: A compound with a similar dihydro-1,4-oxathiin ring but different substituents.
Uniqueness
Benzoic acid;4-(2,3-dihydro-1,4-oxathiin-6-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
